Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate

Description

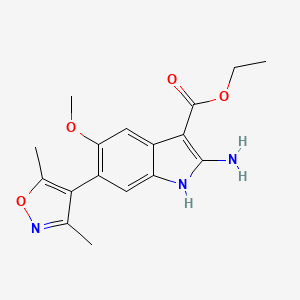

Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate is a heterocyclic indole derivative featuring an ethyl carboxylate group at position 3, an amino group at position 2, a methoxy group at position 5, and a 3,5-dimethylisoxazole substituent at position 6 (Figure 1). Indole scaffolds are widely studied in medicinal chemistry due to their structural versatility and bioactivity, particularly in anticancer, antimicrobial, and anti-inflammatory applications.

Properties

IUPAC Name |

ethyl 2-amino-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-5-23-17(21)15-10-7-13(22-4)11(6-12(10)19-16(15)18)14-8(2)20-24-9(14)3/h6-7,19H,5,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATRFIAYPGUYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC(=C(C=C21)OC)C3=C(ON=C3C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.

Indole Core Construction: The indole core can be constructed using a Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde. The reaction is usually carried out under acidic conditions to promote the formation of the indole ring.

Functional Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Batch or Continuous Flow Reactors: These reactors can be used to carry out the various synthetic steps in a controlled manner, allowing for precise control over reaction conditions such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product and remove any impurities or by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with other substituents, allowing for the modification of the compound’s chemical properties.

Common Reagents and Conditions

The following reagents and conditions are commonly used in the reactions involving this compound:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example:

Oxidation: Oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid derivative.

Reduction: Reduction of the carboxylate ester may produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate is being explored for its potential therapeutic applications:

Anticancer Activity

Recent studies have indicated that compounds with indole and isoxazole moieties exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell proliferation .

Neuroprotective Effects

Research suggests that the compound may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the isoxazole ring is thought to enhance its ability to cross the blood-brain barrier, facilitating its action on central nervous system targets .

Pharmacology

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies:

Receptor Modulation

This compound has been shown to interact with several receptors, including serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Its potential as an antidepressant or anxiolytic agent is under investigation .

Antimicrobial Properties

Preliminary data suggest that this compound may possess antimicrobial activity against a range of pathogens. This application could be particularly relevant in developing new antibiotics or antifungal agents .

Material Science

Beyond biological applications, this compound's unique chemical structure makes it suitable for use in material science:

Polymer Synthesis

The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research into its use as a monomer or additive in polymer synthesis is ongoing .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example:

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, preventing the enzymes from catalyzing their respective reactions.

Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events that result in various physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (Compound 11b)

Structural Differences :

- Core : Compound 11b features a pyran ring (4H-pyran) fused to a phenyl group, contrasting with the indole core of the target compound.

- Substituents: Position 6: A 5-amino-3-hydroxypyrazole group in 11b vs. 3,5-dimethylisoxazole in the target compound. Position 5: A cyano group in 11b vs. a methoxy group in the target compound.

- Synthesis: Both compounds utilize ethyl cyanoacetate or malononitrile in reflux conditions with acetic acid or dioxane.

Functional Implications :

- The cyano group in 11b could enhance electrophilicity, whereas the methoxy group in the target compound improves solubility.

CXL017: Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Structural Differences :

Functional Implications :

- The dimethoxyphenyl group in CXL017 is associated with enhanced anticancer activity against multidrug-resistant cells. The dimethylisoxazole in the target compound may improve metabolic stability due to reduced oxidative susceptibility compared to methoxy groups.

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives

Structural Differences :

- Core: Shared indole scaffold but with a thiazolidinone substituent at position 3.

- Substituents: Thiazolidinone moiety vs. ethyl carboxylate and dimethylisoxazole groups.

Functional Implications :

- Thiazolidinones are known for antimicrobial and antidiabetic activities, whereas isoxazole-containing compounds often exhibit anti-inflammatory or kinase-inhibitory effects. The ethyl carboxylate in the target compound may enhance membrane permeability compared to carboxylic acid derivatives.

Data Table: Structural and Functional Comparison

Biological Activity

Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate (CAS: 1627721-54-3) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O4 |

| Molecular Weight | 329.36 g/mol |

| Purity | >97% |

| CAS Number | 1627721-54-3 |

Biological Activity Overview

This compound has demonstrated various biological activities through several studies:

1. Antimicrobial Activity

Research indicates that compounds related to this structure exhibit significant antimicrobial properties. In a study assessing the Diameter of Inhibition Zones (DIZ) against various pathogens, it was found that derivatives of indole structures, including this compound, showed notable effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Results

| Microorganism | DIZ (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 0.5 µg/mL |

| Escherichia coli | 16 | 0.75 µg/mL |

| Pseudomonas aeruginosa | 15 | 1 µg/mL |

| Candida albicans | 29 | 0.25 µg/mL |

These results indicate that the compound exhibits strong antimicrobial activity, particularly against Candida albicans, which is crucial for developing antifungal treatments .

2. Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study focusing on autophagy modulation revealed that this compound could enhance autophagic flux in cancer cells, which is vital for cancer treatment strategies aimed at promoting cell death in tumor cells.

Case Studies

Case Study 1: Autophagy Modulation

A recent study evaluated the effects of various compounds on autophagy in HeLa cells using the eGFP-LC3 puncta formation assay. The results demonstrated that this compound significantly increased the levels of LC3-II, indicating enhanced autophagy. This suggests a potential mechanism through which the compound may exert anticancer effects .

Case Study 2: Structure-Activity Relationship

The structure of this compound was analyzed in relation to its biological activity. The presence of the indole moiety was found critical for its activity, with modifications leading to a loss of function. This emphasizes the importance of specific structural components in determining biological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.